molecular formula C33H30Cl2N4O2 B315974 1-{5-{5-chloro-2-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-4-[4-(1-pyrrolidinyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone

1-{5-{5-chloro-2-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-4-[4-(1-pyrrolidinyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone

Cat. No.: B315974
M. Wt: 585.5 g/mol
InChI Key: ZFRPJFKYSRUFNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{5-{5-chloro-2-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-4-[4-(1-pyrrolidinyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone is a complex organic compound with a unique structure that includes multiple aromatic rings, a triazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5-{5-chloro-2-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-4-[4-(1-pyrrolidinyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone typically involves multiple steps, including the formation of the triazole ring and the introduction of the various substituents. A common synthetic route might involve:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.

    Introduction of the Chlorobenzyl Group: This step might involve a nucleophilic substitution reaction where a chlorobenzyl halide reacts with a phenol derivative.

    Formation of the Pyrrolidinyl Phenyl Group: This can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.

    Final Assembly: The final step involves coupling the various fragments together under appropriate conditions, such as using a palladium catalyst in a cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-{5-{5-chloro-2-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-4-[4-(1-pyrrolidinyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce halogens, nitro groups, or sulfonic acid groups.

Scientific Research Applications

1-{5-{5-chloro-2-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-4-[4-(1-pyrrolidinyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study the function of various biological pathways and to identify potential therapeutic targets.

    Industrial Applications: The compound’s chemical properties make it useful in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-{5-{5-chloro-2-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-4-[4-(1-pyrrolidinyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-{5-chloro-2-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-4-[4-(pyrrolidin-1-yl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl)methanone
  • 1-(5-{5-chloro-2-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-4-[4-(pyrrolidin-1-yl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl)propanone

Uniqueness

The uniqueness of 1-{5-{5-chloro-2-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-4-[4-(1-pyrrolidinyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone lies in its specific combination of functional groups and its ability to interact with a wide range of molecular targets

Properties

Molecular Formula

C33H30Cl2N4O2

Molecular Weight

585.5 g/mol

IUPAC Name

1-[3-[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]-2-phenyl-4-(4-pyrrolidin-1-ylphenyl)-3H-1,2,4-triazol-5-yl]ethanone

InChI

InChI=1S/C33H30Cl2N4O2/c1-23(40)32-36-39(28-10-3-2-4-11-28)33(38(32)27-16-14-26(15-17-27)37-19-7-8-20-37)29-21-25(34)13-18-31(29)41-22-24-9-5-6-12-30(24)35/h2-6,9-18,21,33H,7-8,19-20,22H2,1H3

InChI Key

ZFRPJFKYSRUFNB-UHFFFAOYSA-N

SMILES

CC(=O)C1=NN(C(N1C2=CC=C(C=C2)N3CCCC3)C4=C(C=CC(=C4)Cl)OCC5=CC=CC=C5Cl)C6=CC=CC=C6

Canonical SMILES

CC(=O)C1=NN(C(N1C2=CC=C(C=C2)N3CCCC3)C4=C(C=CC(=C4)Cl)OCC5=CC=CC=C5Cl)C6=CC=CC=C6

Origin of Product

United States

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